molecular formula C13H25ClN2O B1424775 N-Cyclohexyl-N-methyl-2-piperidinecarboxamide hydrochloride CAS No. 1236262-30-8

N-Cyclohexyl-N-methyl-2-piperidinecarboxamide hydrochloride

Cat. No.: B1424775
CAS No.: 1236262-30-8
M. Wt: 260.8 g/mol
InChI Key: AMJYRYIWZQSGIR-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-methyl-2-piperidinecarboxamide hydrochloride is a chemical compound with the molecular formula C13H25ClN2O and a molecular weight of 260.8 g/mol.

Preparation Methods

The synthesis of N-Cyclohexyl-N-methyl-2-piperidinecarboxamide hydrochloride typically involves the reaction of cyclohexylamine with methyl 2-piperidinecarboxylate under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

N-Cyclohexyl-N-methyl-2-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-Cyclohexyl-N-methyl-2-piperidinecarboxamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of various organic molecules.

    Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems.

    Industry: this compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-methyl-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-Cyclohexyl-N-methyl-2-piperidinecarboxamide hydrochloride can be compared with other similar compounds, such as:

    N-Cyclohexyl-N-methyl-2-piperidinecarboxamide: This compound is similar in structure but lacks the hydrochloride salt form, which may affect its solubility and reactivity.

    N-Cyclohexyl-2-piperidinecarboxamide: This compound differs by the absence of the methyl group, which can influence its chemical and biological properties.

    N-Methyl-2-piperidinecarboxamide: This compound lacks the cyclohexyl group, resulting in different steric and electronic effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-cyclohexyl-N-methylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O.ClH/c1-15(11-7-3-2-4-8-11)13(16)12-9-5-6-10-14-12;/h11-12,14H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJYRYIWZQSGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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